LDN-214117

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LDN-214117 est un composé organique synthétique connu pour son inhibition sélective des kinases réceptrices de type I du facteur de croissance et de différenciation osseuse (BMP), en particulier l'activin receptor-like kinase-2. Il a montré une forte sélectivité pour la signalisation BMP par rapport à la signalisation du facteur de croissance transformant bêta (TGF-β) et présente une faible cytotoxicité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de LDN-214117 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle pyridine substitué par un groupe triméthoxyphényle. Les étapes clés comprennent :

Formation du cycle pyridine : Ceci implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle pyridine.

Substitution par un groupe triméthoxyphényle : Le cycle pyridine est ensuite substitué par un groupe triméthoxyphényle par une série de réactions impliquant des réactifs comme le triméthoxybenzène et des catalyseurs appropriés.

Formation du composé final : La dernière étape implique la formation du cycle pipérazine et sa fixation au cycle pyridine substitué.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les points clés à prendre en compte comprennent :

Température et pression de réaction : Ces paramètres sont soigneusement contrôlés pour maximiser le rendement.

Méthodes de purification : Des techniques comme la cristallisation et la chromatographie sont utilisées pour purifier le produit final.

Contrôle qualité : Des tests rigoureux sont effectués pour garantir que le composé répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions

LDN-214117 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : Le composé peut subir des réactions de substitution, où des groupes spécifiques sur la molécule sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé dans des études de relations structure-activité pour évaluer sa puissance et sa sélectivité pour l'inhibition de l'activin receptor-like kinase-2.

Biologie : Le composé est utilisé pour étudier les voies de signalisation BMP et leur rôle dans divers processus biologiques.

Médecine : this compound est en cours d'investigation pour ses applications thérapeutiques potentielles dans le traitement de maladies comme la fibrodysplasie ossifiante progressive et le gliome pontique intrinsèque diffus.

Industrie : Le composé est utilisé dans le développement de nouveaux traitements ciblant les voies de signalisation BMP

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les kinases réceptrices de type I BMP, en particulier l'activin receptor-like kinase-2. Cette inhibition supprime la signalisation BMP élevée causée par des mutations d'activation dans l'activin receptor-like kinase-2. Le composé se lie à la kinase réceptrice, empêchant son activation et la signalisation subséquente, ce qui conduit à une réduction de la prolifération et de la migration cellulaires .

Applications De Recherche Scientifique

Efficacy Against Diffuse Intrinsic Pontine Glioma (DIPG)

Diffuse intrinsic pontine glioma is a highly aggressive pediatric brain tumor with limited treatment options. Research has demonstrated that LDN-214117 effectively induces apoptosis in ACVR1 mutant DIPG cells and enhances survival in preclinical models:

- Preclinical Studies : In experiments involving immunodeprived mice with orthotopic xenografts of ACVR1 mutant DIPG cells, treatment with this compound significantly extended survival compared to vehicle controls. The compound exhibited good oral bioavailability and brain penetration, making it a promising candidate for further development in treating DIPG .

- Mechanism of Action : this compound functions by inhibiting the ALK2 signaling pathway, which is often dysregulated in DIPG due to mutations. This inhibition leads to reduced cell viability and increased apoptosis in affected cells, highlighting the compound's potential as a targeted therapy .

Selectivity and Potency

This compound shows remarkable selectivity for ALK2 over other kinases, with an IC50 value of 24 nM, indicating its potency as an ALK2 inhibitor. Comparative studies have shown that it has a lower cytotoxic profile than other compounds, making it suitable for clinical applications .

Enhancing Drug Delivery

Recent studies have identified this compound as an agonist that enhances the intercellular exchange of extracellular vesicles (EVs). This property can significantly improve the delivery and therapeutic efficacy of nanomaterials used in cancer therapy:

- Mechanism : this compound increases EV biogenesis through the bone morphogenetic protein–mitogen-activated protein kinase (BMP–MAPK) signaling pathway. This modulation facilitates better tumor accumulation and vascular penetration of nanoparticles, thereby improving their antitumor effects .

- Preclinical Models : In various tumor models, treatment with this compound resulted in enhanced accumulation of therapeutic nanoparticles within tumors, demonstrating its utility in developing more effective nanomedicine strategies .

Case Studies and Research Findings

Mécanisme D'action

LDN-214117 exerts its effects by selectively inhibiting bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase-2. This inhibition suppresses elevated bone morphogenetic protein signaling caused by gain-of-function mutations in activin receptor-like kinase-2. The compound binds to the receptor kinase, preventing its activation and subsequent signaling, which leads to reduced cell proliferation and migration .

Comparaison Avec Des Composés Similaires

LDN-214117 est unique dans sa forte sélectivité pour la signalisation BMP par rapport à la signalisation TGF-β. Des composés similaires comprennent :

LDN-193189 chlorhydrate : Un autre inhibiteur sélectif des kinases réceptrices de type I BMP.

Dorsomorphine : Un composé qui inhibe la signalisation BMP mais avec une sélectivité inférieure à celle de this compound.

DMH1 : Un inhibiteur sélectif des récepteurs de type I BMP avec des applications similaires

This compound se distingue par sa forte sélectivité, sa faible cytotoxicité et ses applications thérapeutiques potentielles dans le traitement de conditions médicales spécifiques.

Activité Biologique

LDN-214117 is a potent and selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenic protein (BMP) receptor. This compound has gained attention due to its therapeutic potential in treating conditions associated with aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound selectively inhibits ALK2 kinase activity, which is constitutively active in certain mutations, particularly in the context of ACVR1 mutations found in DIPG and FOP. By blocking this pathway, this compound effectively reduces downstream signaling mediated by SMAD proteins, specifically phospho-SMAD1/5/8, which are critical for cellular responses to BMP signaling.

Efficacy in Preclinical Models

Research has demonstrated that this compound exhibits significant biological activity in various preclinical models. The following table summarizes key findings regarding its potency and selectivity:

| Cell Line | GI50 (µM) | Selectivity |

|---|---|---|

| R206H HSJD-DIPG-007 | 1.57 | High selectivity for mutant ACVR1 |

| G328V SU-DIPG-IV | 5.83–6.23 | Moderate selectivity |

| ACVR1 wild-type SU-DIPG-VI | 8.27 | Low selectivity |

| Normal human astrocytes (NHA-BS) | >10 | Significant difference |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound shows a marked lack of sensitivity in normal human astrocytes compared to DIPG cultures, suggesting a potential therapeutic window for targeting tumor cells while sparing normal cells .

Pharmacokinetics and Bioavailability

This compound has been characterized for its pharmacokinetic properties. It is orally bioavailable with a bioavailability rate (F) of approximately 0.75. In vivo studies have shown that after oral administration, this compound maintains effective concentrations in both plasma and brain tissue over time:

- Plasma Concentration : Sustained over 8 hours post-administration.

- Brain:Plasma Ratio : Approximately 0.80 at 2 hours post-dose, indicating good CNS penetration.

These properties are crucial for the development of effective therapies targeting central nervous system tumors .

Case Studies and Clinical Implications

In a study involving genetically engineered mouse models of brainstem glioma, treatment with this compound resulted in decreased levels of phospho-SMAD1/5 and Id2, demonstrating its ability to modulate critical signaling pathways involved in tumor progression. The study highlighted that tumors with mutant ACVR1 exhibited elevated levels of these signaling molecules, which were significantly reduced following treatment with this compound .

Moreover, the compound's safety profile was evaluated in mouse models where it was well-tolerated at doses up to 25 mg/kg, despite some initial weight loss observed with higher doses .

Propriétés

IUPAC Name |

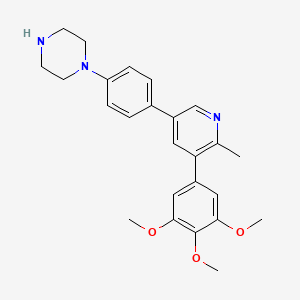

1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUXVRVMMYAXKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.